molecular formula C8H10ClN5O3 B1603275 N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide CAS No. 1068607-13-5

N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide

Cat. No.: B1603275
CAS No.: 1068607-13-5
M. Wt: 259.65 g/mol
InChI Key: KFZYVWBFMJTADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide ( 1068607-13-5) is a high-purity chemical compound with a molecular formula of C8H10ClN5O3 and a molecular weight of 259.65 g/mol . This pyrimidine derivative is characterized by a chloro group and a nitro group on its core structure, making it a valuable building block in medicinal chemistry research and drug discovery. It is typically supplied and stored as a dry, cold-chain product in a sealed environment at 2-8°C . The compound's research applications are rooted in its role as a key intermediate for exploring kinase biology. Recent scientific investigations have validated Mitogen-Activated Protein Kinase Kinase 4 (MKK4) as a promising therapeutic target for curative treatments of degenerative liver diseases . The structural features of this acetamide derivative align with scaffolds used in developing potent and selective kinase inhibitors . Researchers can utilize this compound to synthesize and study novel molecules aimed at modulating the MKK4 signaling pathway, thereby contributing to the advancement of new therapies for conditions such as nonalcoholic steatohepatitis (NASH) and acute liver failure . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[(2-chloro-5-nitropyrimidin-4-yl)amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5O3/c1-5(15)10-2-3-11-7-6(14(16)17)4-12-8(9)13-7/h4H,2-3H2,1H3,(H,10,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZYVWBFMJTADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC1=NC(=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610605
Record name N-{2-[(2-Chloro-5-nitropyrimidin-4-yl)amino]ethyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068607-13-5
Record name N-{2-[(2-Chloro-5-nitropyrimidin-4-yl)amino]ethyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • 2-Chloro-5-nitropyrimidine or derivatives serve as the electrophilic aromatic substrate.
  • 2-Aminoethylacetamide or its protected forms act as nucleophilic amine sources.
  • Acylating agents like acetyl chloride or acetic anhydride are used for the acetamide formation.

Stepwise Synthesis

Step Reaction Type Reagents/Conditions Description
1 Nucleophilic Aromatic Substitution (SNAr) 2-Chloro-5-nitropyrimidine + 2-aminoethylamine, solvent (e.g., ethanol or DMF), base (triethylamine or potassium carbonate), temperature 50–100°C The aminoethyl moiety displaces the chlorine at the 4-position of pyrimidine, forming the aminoethyl pyrimidine intermediate.
2 Acylation Intermediate + Acetyl chloride or acetic anhydride, base (triethylamine), solvent (dichloromethane or toluene), 0–25°C The free amine of the aminoethyl side chain is acylated to form the acetamide group, yielding the target compound.
3 Purification Recrystallization or chromatography Isolation of pure N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide.

Reaction Parameters

  • Solvents: Aprotic polar solvents like dimethylformamide (DMF), dichloromethane (DCM), or toluene are preferred due to solubility and reaction efficiency.
  • Bases: Triethylamine, potassium carbonate, or sodium carbonate are commonly employed to neutralize HCl generated and drive the reaction forward.
  • Temperature: SNAr reactions typically proceed at moderate temperatures (50–100°C), while acylation is performed at low to ambient temperatures (0–25°C) to avoid side reactions.
  • Reaction Time: Varies from 2 to 24 hours depending on scale and conditions.

Research Findings and Optimization

  • The use of triethylamine as both base and acid scavenger improves yields and reduces side products during acylation.
  • Halogenated pyrimidines with electron-withdrawing nitro groups increase electrophilicity, facilitating nucleophilic substitution.
  • Reaction monitoring via TLC or HPLC is essential to optimize conversion rates and minimize impurities.
  • Purification by recrystallization from solvents like ethanol or ethyl acetate yields high-purity product suitable for pharmaceutical applications.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Pyrimidine substrate 2-Chloro-5-nitropyrimidine Commercially available or synthesized in-house
Nucleophile 2-Aminoethylamine or derivative Free amine required for substitution
Base Triethylamine, potassium carbonate Triethylamine preferred for acylation
Solvent DMF, DCM, toluene DMF for substitution, DCM/toluene for acylation
Temperature (SNAr) 50–100°C Elevated temperature needed for substitution
Temperature (Acylation) 0–25°C Low temperature to control acylation rate
Reaction time 2–24 hours Depends on scale and reagent purity
Purification Recrystallization, chromatography Ensures high purity
Yield 60–85% Optimized conditions yield higher purity and yield

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its derivatives have shown activity against various bacterial strains and cancer cell lines .

Industry: In the industrial sector, it is used in the development of new materials with specific properties, such as polymers and dyes. Its unique structure allows for modifications that can enhance the performance of these materials .

Mechanism of Action

The mechanism of action of N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The chloro group can participate in covalent bonding with nucleophilic sites in biological molecules, leading to inhibition of essential enzymes and pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications Reference
N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide C₈H₁₀ClN₅O₃ 259.65 Pyrimidine, Cl, NO₂, acetamide Antimicrobial, anticancer
2-(2-(4-Chloro-2-methylanilino)-4-oxo-thiazolidin-5-yl)-N-(2,3-dimethylphenyl)acetamide C₂₁H₂₁ClN₂O₂S 400.92 Thiazolidinone, Cl, methylphenyl, acetamide Anti-inflammatory, enzyme inhibition
N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide C₂₀H₂₅N₂O₄ 372.43 Methoxyphenyl, hydroxy, acetamide β-adrenergic receptor agonist
N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide C₉H₁₀ClN₅OS 271.73 Pyridine, Cl, cyano, methylsulfanyl Herbicide, enzyme inhibitor
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate C₆H₁₀N₄O₃·2H₂O 232.21 (anhydrous) Pyrimidine, amino, hydroxy, dihydrate Solubility enhancement

Key Differences and Implications

Core Heterocycle: The pyrimidine ring in the main compound contrasts with the thiazolidinone in and the pyridine in . Pyrimidines are aromatic nitrogen-rich systems, favoring interactions with DNA/RNA targets, while thiazolidinones are associated with anti-inflammatory and antidiabetic activities .

In contrast, the methoxy group in is electron-donating, which may stabilize receptor interactions (e.g., β-adrenergic agonists) . Hydrophilicity: The dihydrate form in increases solubility compared to the nitro-containing main compound, which is likely less water-soluble due to its hydrophobic substituents .

Biological Activity: The methylsulfanyl group in ’s pyridine derivative may improve metabolic stability, whereas the cyano group in the same compound could enhance binding to enzymes like acetylcholinesterase . The hydroxy and amino groups in ’s compound suggest applications in prodrug formulations or solubility-driven delivery systems .

Biological Activity

N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide, also known as CAS No. 1068607-13-5, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8_8H10_{10}ClN5_5O3_3
  • Molecular Weight : 233.75 g/mol
  • Structure : The compound features a chloro-nitropyrimidine moiety linked to an acetamide group, which is critical for its biological activity.

This compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes, contributing to its potential as an anticancer agent.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment.

Anticancer Activity

Recent research indicates that this compound demonstrates notable anticancer activity against various cancer cell lines. The following table summarizes its efficacy:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.91Induction of apoptosis
MDA-MB-2319.46Cell cycle arrest at G2/M phase
H1975 (Lung)0.442EGFR inhibition

These results suggest that the compound could be effective in treating specific types of cancer, particularly those with mutations in the EGFR pathway.

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated:

MicroorganismMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

These findings highlight the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant increase in caspase 9 levels, indicating apoptosis induction. The selectivity index was favorable compared to standard treatments like 5-Fluorouracil .
  • Case Study on Antimicrobial Properties :
    In a comparative study against various pathogens, this compound exhibited lower MIC values than conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide, and what key reaction conditions are critical for optimizing yield?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution between 2-chloro-5-nitropyrimidin-4-amine and N-(2-aminoethyl)acetamide. Key conditions include:
  • Dropwise addition of chloroacetyl chloride to the amine in chloroform under cold (0–5°C) conditions to control exothermic reactions .
  • Monitoring reaction progress via TLC (e.g., silica gel plates with ethyl acetate/hexane eluent) .
  • Purification through recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, gradient elution) to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer:
  • 1H/13C NMR: Assign peaks for the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons), acetamide methyl group (δ 2.0–2.2 ppm), and nitro/chloro substituents .
  • IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry: ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~300–310) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of the nitro and chloro substituents in this compound under varying pH and temperature conditions?

  • Methodological Answer:
  • Kinetic Studies: Perform hydrolysis experiments in buffered solutions (pH 2–12) at 25–60°C, monitoring nitro group reduction (via UV-Vis at 400 nm) or chloro displacement (via AgNO3 precipitation) .
  • Product Analysis: Use LC-MS to identify intermediates (e.g., amine derivatives from nitro reduction) .
  • DFT Calculations: Model transition states for nitro-group reactions to predict reactivity trends .

Q. What strategies can be employed to resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives when extrapolating to this compound?

  • Methodological Answer:
  • Comparative SAR Studies: Synthesize analogs with modified substituents (e.g., replacing nitro with cyano) and test in parallel against targets like kinases or bacterial enzymes .
  • Meta-Analysis: Use tools like ChemBL to correlate structural features (e.g., LogP, H-bond donors) with activity data from similar compounds .
  • Crystallography: Solve the X-ray structure to identify key binding motifs (e.g., pyrimidine ring interactions with active sites) .

Q. What computational methods are suitable for predicting the binding affinity of this compound with potential enzymatic targets, given its structural features?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina or Schrödinger to screen against targets (e.g., dihydrofolate reductase) with PyMOL visualization .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Modeling: Train models on pyrimidine derivative datasets to predict IC50 values .

Q. How can the stability of this compound be systematically evaluated in different solvents and storage conditions to inform experimental design?

  • Methodological Answer:
  • Accelerated Stability Testing: Store samples in DMSO, ethanol, and PBS at -20°C, 4°C, and 25°C. Analyze degradation via HPLC at 0, 1, 3, and 6 months .
  • Light Sensitivity: Expose to UV (365 nm) and monitor photodegradation products with LC-MS .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperature to guide storage protocols .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in synthetic yields reported for similar chloro-nitropyrimidine derivatives?

  • Methodological Answer:
  • Replication Studies: Repeat reactions under standardized conditions (solvent, temperature, molar ratios) .
  • Byproduct Identification: Use GC-MS to detect side products (e.g., dimerization or over-chlorination) .
  • DoE (Design of Experiments): Apply factorial design to isolate critical variables (e.g., reaction time vs. temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.